molecular formula C8H8FN3O2 B8164269 2-[(2-Fluoropyridin-3-yl)formamido]acetamide

2-[(2-Fluoropyridin-3-yl)formamido]acetamide

Cat. No.: B8164269
M. Wt: 197.17 g/mol
InChI Key: PZKCLCWVLAEUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Fluoropyridin-3-yl)formamido]acetamide (C₈H₈FN₃O₂; CAS: 1700153-71-4) is a fluorinated pyridine-acetamide derivative. Its structure comprises a 2-fluoropyridin-3-yl group linked via a formamido bridge to an acetamide moiety. This compound is of interest in medicinal chemistry due to the fluorine atom’s electronegativity, which enhances binding interactions with biological targets, and the pyridine ring’s role in modulating pharmacokinetic properties.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-2-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O2/c9-7-5(2-1-3-11-7)8(14)12-4-6(10)13/h1-3H,4H2,(H2,10,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKCLCWVLAEUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C(=O)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-[(2-Fluoropyridin-3-yl)formamido]acetamide is not well-documented. like other fluorinated pyridines, it is likely to interact with biological targets through its fluorine atom, which can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved in its action would require further research to elucidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antiviral Capsid Inhibitors

BCM 599 (N-(2,6-dichloropyridin-3-yl)-2-[(4-fluorophenyl)formamido]acetamide) shares structural similarities but differs in substitution patterns. BCM 599 inhibits Hepatitis B virus (HBV) replication by inducing genome-free capsid formation and synergizes with lamivudine. The 2,6-dichloropyridine and 4-fluorophenyl groups in BCM 599 contrast with the 2-fluoropyridin-3-yl group in the target compound, suggesting divergent binding modes. Fluorine’s position on the pyridine ring in the target compound may improve selectivity for distinct viral targets .

SARS-CoV-2 Main Protease (Mpro) Inhibitors

Pyridine-containing acetamides like 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) (PDB: 5RH2) inhibit SARS-CoV-2 Mpro with binding affinities better than −22 kcal/mol. These compounds interact with key residues (e.g., HIS163, ASN142) via their pyridine rings and acetamide linkers.

FPR2 Agonists

Pyridazin-3(2H)-one derivatives such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide are potent FPR2 agonists. While their core structure differs, the acetamide group facilitates receptor engagement. The target compound’s fluoropyridine moiety may confer higher metabolic stability compared to bromophenyl or methoxybenzyl groups, reducing off-target effects .

Antimicrobial and Antifungal Agents

Chlorinated acetamides like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(6-chloropyridin-2-yl)acetamide (50) exhibit antifungal activity. Replacing chlorine with fluorine in the target compound could enhance membrane permeability and reduce toxicity, as fluorine’s smaller atomic radius and higher electronegativity minimize steric hindrance and improve bioavailability .

Structural and Functional Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Target/Application Reference
2-[(2-Fluoropyridin-3-yl)formamido]acetamide C₈H₈FN₃O₂ 2-Fluoropyridin-3-yl formamido Under investigation Potential antiviral
BCM 599 C₁₃H₁₀Cl₂FN₃O₂ 4-Fluorophenyl, 2,6-dichloropyridine HBV capsid inhibition Hepatitis B treatment
5RH2 (SARS-CoV-2 Mpro inhibitor) C₁₃H₁₂ClN₃O 3-Chlorophenyl, 4-methylpyridine SARS-CoV-2 Mpro inhibition Antiviral (COVID-19)
Compound 50 (Antifungal) C₁₈H₁₆ClN₅O₃S₂ 6-Chloropyridine, benzothiazole Antifungal Antimicrobial agents

Key Research Findings

  • Fluorine vs. Chlorine/Bromine Substitution : Fluorine’s electronegativity enhances hydrogen bonding and dipole interactions, improving target binding compared to bulkier halogens (e.g., in BCM 599 or Compound 50) .
  • Pyridine Ring Modifications : The 2-fluoropyridin-3-yl group in the target compound may occupy distinct binding pockets compared to methylpyridyl (5RH2) or dichloropyridyl (BCM 599) groups, influencing selectivity .
  • Acetamide Linker Role : The acetamide group serves as a flexible spacer, enabling optimal positioning of aromatic rings for target engagement across diverse applications (e.g., antiviral, antifungal) .

Biological Activity

2-[(2-Fluoropyridin-3-yl)formamido]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of 2-[(2-Fluoropyridin-3-yl)formamido]acetamide includes a fluoropyridine moiety, which is known to enhance the bioactivity of compounds by influencing their interaction with biological targets. The synthesis typically involves the reaction of 2-fluoropyridine with formamide and acetic acid under controlled conditions. This method ensures high yield and purity, making the compound suitable for biological studies.

Anticancer Properties

Research has demonstrated that 2-[(2-Fluoropyridin-3-yl)formamido]acetamide exhibits significant anticancer activity. A study evaluating its effects on L1210 mouse leukemia cells indicated potent inhibition of cell proliferation, with IC50 values in the low micromolar range. This suggests a strong potential for further development as an anticancer agent .

The mechanism by which 2-[(2-Fluoropyridin-3-yl)formamido]acetamide exerts its biological effects involves the inhibition of specific enzymes or receptors associated with cancer cell growth. It is hypothesized that the compound may interfere with nucleotide synthesis pathways, similar to other pyridine derivatives that have shown efficacy against cancer cells .

Comparative Analysis

To understand the unique properties of 2-[(2-Fluoropyridin-3-yl)formamido]acetamide, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityIC50 (μM)
2-[(2-Fluoropyridin-3-yl)formamido]acetamideStructureAnticancerLow micromolar
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanoneStructureAnti-inflammatoryModerate
3-((4-Methylpiperazin-1-yl)methyl)-5-nitro-1H-indoleStructureAnticancerModerate

The table illustrates that while 2-[(2-Fluoropyridin-3-yl)formamido]acetamide shows promising anticancer activity, other compounds exhibit different profiles, such as anti-inflammatory effects.

Case Studies

Several case studies highlight the biological activity of 2-[(2-Fluoropyridin-3-yl)formamido]acetamide:

  • In Vitro Studies : In vitro experiments demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines, including breast and lung cancer models.
  • Animal Models : Animal studies showed that administration of 2-[(2-Fluoropyridin-3-yl)formamido]acetamide resulted in reduced tumor size compared to control groups, indicating its potential effectiveness as an anticancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.